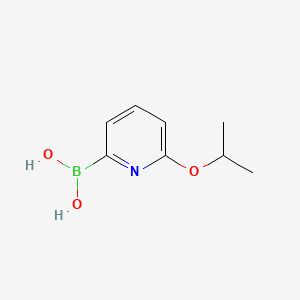![molecular formula C10H9N3 B566752 [2,3'-Bipyridin]-5'-amine CAS No. 1245745-55-4](/img/structure/B566752.png)
[2,3'-Bipyridin]-5'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step synthesis processes, the reagents used, and the conditions under which the reactions occur .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions favorable for the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability. These properties can often be found in chemical databases .Scientific Research Applications
1. Synthesis of Diverse Bipyridine Analogues
A sustainable synthetic protocol using Cyrene™, a bio-based solvent, was developed for synthesizing various bipyridines, including 2,3'-Bipyridin-5'-amine derivatives. These compounds are crucial in detecting heavy metals like mercury(II), copper(II), and iron(III) ions (Tamargo et al., 2021).
2. Photolabile Caging Groups for Amines
Ruthenium(II) bipyridyl complexes, incorporating bipyridine ligands, are synthesized as photolabile protecting groups for amines. These complexes release a molecule of the ligand upon irradiation with visible light, making them suitable for biological applications (Zayat et al., 2006).
3. Metal-Binding Properties in Chemistry
Bipyridine ligands, including those derived from 2,3'-Bipyridin-5'-amine, form complexes with various metals, leading to interesting physical and chemical properties. These compounds are significant in areas like catalysis and solar energy conversion (Ziessel & Lehn, 1990).
4. Chemiluminescence in Analytical Chemistry
Compounds like tris(2,2'-bipyridine)ruthenium(III), closely related to 2,3'-Bipyridin-5'-amine, exhibit chemiluminescence with certain reducing agents. This feature is beneficial in analytical chemistry for detecting specific analytes (Noffsinger & Danielson, 1987).
5. Catalyst in Oxidation Reactions
Bipyridine hybrids, such as molybdenum oxide/bipyridine, serve as catalysts for the oxidation of secondary amines to nitrones, highlighting the catalytic potential of bipyridine derivatives in organic synthesis (Abrantes et al., 2011).
6. Coordination Polymers in Materials Science
Novel coordination polymers incorporating 2,3'-Bipyridin-5'-amine demonstrate the ability to construct complex materials with potential applications in areas like molecular electronics and photonics (Liu, Zhang, & Zhu, 2006).
7. Bioconjugation in Biomedical Research
Functionalized bipyridine ligands, including derivatives of 2,3'-Bipyridin-5'-amine, are used for bioconjugation in biomedical research. These ligands are essential in designing luminescent labels for biological molecules (Prokhorov et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-pyridin-2-ylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKMKJSRFVPLBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735034 |
Source


|
| Record name | [2,3'-Bipyridin]-5'-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3'-Bipyridin]-5'-amine | |
CAS RN |
1245745-55-4 |
Source


|
| Record name | [2,3'-Bipyridin]-5'-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B566670.png)





![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)


![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)

![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)